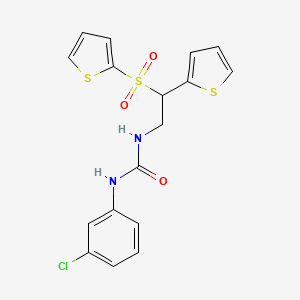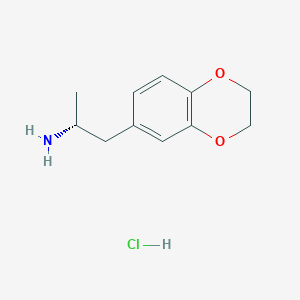![molecular formula C9H5NO4 B2758928 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde CAS No. 399017-32-4](/img/structure/B2758928.png)
7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde is a heterocyclic compound with a unique structure that combines a pyridine ring with a pyran ring.
Applications De Recherche Scientifique
7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties .
Orientations Futures
Future research could focus on further developing this class of compounds as selective CB2 ligands . The functional activity profile of these compounds depends mainly on the substitution pattern of the pyrazole ring . Therefore, systematic modification of the substitution pattern could enable the discovery of new ligands with high affinity and selectivity for the CB2 receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde typically involves multicomponent reactions. One efficient method involves the reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol . This reaction proceeds through a series of steps including Michael addition and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of readily available starting materials, high-yielding reactions, and simple workup procedures to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or acetone and may require catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Mécanisme D'action
The mechanism of action of 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde involves its interaction with various molecular targets. This compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: These compounds share a similar pyran ring structure and are known for their biological activities.
Quinolines: These compounds have a similar nitrogen-containing ring and are used in various medicinal applications.
Uniqueness
What sets 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde apart is its unique combination of a pyridine and pyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
IUPAC Name |
7-hydroxy-5-oxopyrano[4,3-b]pyridine-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-4-6-7-5(2-1-3-10-7)8(12)14-9(6)13/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKAQKWJXKOWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(OC2=O)O)C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2758845.png)
![4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2758846.png)
![N-(2-methoxyethyl)-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2758847.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758849.png)
![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)
![4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine](/img/structure/B2758853.png)
![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)
![4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2758857.png)
![3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2758858.png)


![2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2758867.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethan-1-ol](/img/structure/B2758868.png)
